molecular formula C22H21N5O2 B2400753 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide CAS No. 895021-71-3

2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B2400753
CAS No.: 895021-71-3
M. Wt: 387.443
InChI Key: HXEPBYUGNBRKOO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused pyrazole-pyrimidine core. The structure includes a 2,3-dimethylphenyl group at the 1-position of the pyrazolo-pyrimidinone scaffold and an N-(3-methylphenyl)acetamide side chain at the 5-position.

Properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-14-6-4-8-17(10-14)25-20(28)12-26-13-23-21-18(22(26)29)11-24-27(21)19-9-5-7-15(2)16(19)3/h4-11,13H,12H2,1-3H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEPBYUGNBRKOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC(=C4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 2,3-dimethylphenyl hydrazine and 3-methylphenyl acetic acid. The synthetic route may involve the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 2,3-dimethylphenyl hydrazine with an appropriate diketone under acidic conditions.

    Cyclization to form the pyrazolo[3,4-d]pyrimidine core: The intermediate pyrazole is then subjected to cyclization with a suitable reagent, such as formamide or urea, under high-temperature conditions.

    Acylation: The final step involves the acylation of the pyrazolo[3,4-d]pyrimidine core with 3-methylphenyl acetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C23H21N5O4
  • Molecular Weight : 431.4 g/mol
  • Structural Features : The compound features a pyrazolo[3,4-d]pyrimidine core with dimethylphenyl and methylphenyl substitutions, contributing to its biological activity.

Biological Activities

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit a wide range of biological activities:

  • Anticancer Activity : Compounds in this class have shown promise as anticancer agents by inhibiting key signaling pathways involved in tumor growth and proliferation. For instance, they may act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Anti-inflammatory Effects : The inhibition of cyclooxygenase (COX) enzymes by these compounds suggests potential applications in treating inflammatory diseases. This mechanism is critical in managing conditions such as arthritis and other inflammatory disorders .
  • Antimicrobial Properties : Pyrazolo[3,4-d]pyrimidines have demonstrated antibacterial and antifungal activities. Their ability to disrupt microbial cell functions makes them candidates for developing new antibiotics .
  • Neuroprotective Effects : Some studies indicate that these compounds may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases through mechanisms involving oxidative stress reduction and apoptosis inhibition .

Synthetic Routes

The synthesis of 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions:

  • Formation of the Pyrazolo Core : This is achieved through cyclization reactions involving hydrazines and appropriate aldehydes.
  • Substitution Reactions : The introduction of the 2,3-dimethylphenyl and 3-methylphenyl groups is performed via nucleophilic aromatic substitution.
  • Final Acetylation : The acetamide group is added to complete the synthesis.

Case Study 1: Anticancer Efficacy

A study evaluating various pyrazolo[3,4-d]pyrimidine derivatives found that compounds similar to this compound exhibited significant antiproliferative activity against several cancer cell lines. These findings suggest their potential as lead compounds in cancer drug development .

Case Study 2: Anti-inflammatory Activity

Research published in medicinal chemistry journals demonstrated that derivatives of this compound effectively inhibited COX enzymes in vitro. The results indicated a dose-dependent response correlating with reduced inflammatory markers in animal models of arthritis .

Mechanism of Action

The mechanism of action of 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the pyrazolo-pyrimidine core and the acetamide side chain. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound : 2-[1-(2,3-Dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide Pyrazolo[3,4-d]pyrimidin-4-one - 1-(2,3-Dimethylphenyl)
- 5-(N-(3-methylphenyl)acetamide)
~406.4 (calculated) High hydrophobicity due to dual methylphenyl groups; potential for π-π stacking .
N-(3-Methoxyphenyl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide Pyrazolo[3,4-d]pyrimidin-4-one - 1-Methyl
- 5-(N-(3-methoxyphenyl)acetamide)
~380.4 Enhanced solubility vs. target compound due to methoxy group; reduced steric bulk.
Example 83 (from ) Chromen-4-one fused with pyrazolo[3,4-d]pyrimidine - 3-(3-Fluorophenyl)
- 4-Isopropoxy group
- Dimethylamino substituent
~571.2 Broader pharmacological profile (e.g., kinase inhibition) due to fluorophenyl and extended side chains .
Compound from : 1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one - 1-(4-Methoxyphenyl)
- Unsubstituted acetamide side chain
~298.3 Simplified structure with lower molecular weight; limited bioavailability data .

Key Findings from Comparative Analysis

Substituent Effects on Solubility and Binding: The target compound’s 2,3-dimethylphenyl and 3-methylphenyl groups enhance hydrophobicity compared to the methoxy-substituted analog . This may improve membrane permeability but reduce aqueous solubility.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for N-substituted pyrazolo-pyrimidines, such as coupling α-chloroacetamides with pyrazolo-pyrimidinone intermediates under basic conditions . However, steric hindrance from the 2,3-dimethylphenyl group may necessitate optimized reaction temperatures or catalysts.

Hydrogen-Bonding Patterns :

  • The pyrazolo-pyrimidin-4-one core facilitates hydrogen bonding with biological targets (e.g., kinase ATP pockets). Substituents like the 3-methylphenyl acetamide may introduce additional van der Waals interactions, as seen in related kinase inhibitors .

Biological Activity

The compound 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide belongs to the pyrazolo[3,4-d]pyrimidine class, which has gained attention in medicinal chemistry for its diverse biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on recent studies.

Synthesis and Structure

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions that can include cyclization and functional group modifications. The structural features of this compound include a pyrazolo-pyrimidine core and acetamide functionality that enhance its solubility and biological activity.

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit anticancer activity through various mechanisms:

  • Inhibition of Kinases : These compounds often act as inhibitors of cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR), crucial for cancer cell proliferation and survival .
  • Induction of Apoptosis : Studies have shown that these compounds can trigger apoptosis in cancer cells by activating caspases and modulating pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Certain derivatives have been reported to cause cell cycle arrest at specific phases (e.g., G2/M phase), preventing cancer cell division .

In Vitro Studies

In vitro evaluations have demonstrated the effectiveness of this compound against various cancer cell lines. For instance:

  • MCF-7 Cells : The compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics .
  • Broad Spectrum Activity : Similar derivatives have shown broad-spectrum anticancer activity across multiple cancer types, with selectivity ratios indicating potential for targeted therapy .

Case Studies

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidines in clinical settings:

  • Study on MCF-7 Cell Line : A series of derivatives were tested against MCF-7 cells, revealing several candidates with promising IC50 values ranging from 0.39 to 23 μM .
  • Mechanistic Insights : In a comparative study, a derivative similar to the target compound was shown to induce apoptosis through the activation of caspase pathways and upregulation of pro-apoptotic factors .

Data Table: Biological Activity Summary

Compound NameCell LineIC50 Value (μM)Mechanism of Action
Target CompoundMCF-723CDK inhibition, apoptosis induction
Derivative AHL600.0034PI3Kδ inhibition
Derivative BHCT-1160.09EGFR inhibition
Derivative CA5490.75Cell cycle arrest

Q & A

Q. How does this compound compare to pyrazolo[3,4-d]pyrimidine derivatives with fluorinated substituents?

  • Key Differences :
  • Trifluoromethoxy Analogs : Higher lipophilicity (logP +0.5) but improved blood-brain barrier penetration .
  • Chloro Derivatives : Increased electrophilicity may enhance covalent binding but raise toxicity risks .

Experimental Design Guidelines

Q. Q. What in vitro and in vivo models are optimal for evaluating anticancer potential?

  • Models :
  • In Vitro : NCI-60 cell line panel for broad cytotoxicity screening .
  • In Vivo : Xenograft models (e.g., HCT-116 colorectal cancer) with dosing at 10–50 mg/kg .

Q. How to design stability studies for long-term storage?

  • Protocol :
  • Store at -20°C in amber vials under nitrogen.
  • Monitor degradation via LC-MS every 6 months (acceptance criteria: <5% degradation) .

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